2-[4-(diethylsulfamoyl)phenoxy]acetamide
Description
2-[4-(Diethylsulfamoyl)phenoxy]acetamide is a sulfonamide derivative characterized by a phenoxyacetamide backbone substituted with a diethylsulfamoyl group at the para position of the phenyl ring. The diethylsulfamoyl moiety (-SO₂N(C₂H₅)₂) confers unique electronic and steric properties, influencing solubility, bioavailability, and target interactions. This compound is of interest in medicinal chemistry due to sulfonamides' historical significance as antimicrobial agents and enzyme inhibitors .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S2/c1-26-18-5-3-2-4-17(18)21-19(23)14-10-12-22(13-11-14)27(24,25)16-8-6-15(20)7-9-16/h2-9,14H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXBPKUEWSSBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| This compound | -SO₂N(C₂H₅)₂, -OCH₂C(O)NH₂ | C₁₄H₂₁N₂O₄S | 313.39 | High lipophilicity due to diethyl groups |
| 2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide | -SO₂N(CH₃)₂, -Cl, -OCH₂C(O)NH₂ | C₁₁H₁₄ClN₂O₃S | 297.76 | Chlorine enhances reactivity; lower MW |
| N-[4-(Acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide | -SO₂NHAc, -OCH₂C(O)NH₂, -C(CH₃)₃ | C₁₉H₂₃N₂O₅S | 403.46 | Bulky tert-butyl improves metabolic stability |
| N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide | -SO₂N(Et)Ph, -OCH₂C(O)NH₂ | C₂₂H₂₂N₂O₄S | 410.49 | Phenyl group increases steric hindrance |
| N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide | -SO₂NH(isoxazolyl), -OCH₂C(O)NH₂, -OCH₃ | C₁₉H₁₈N₃O₆S | 428.43 | Heterocyclic group enhances H-bonding |
Key Observations:
Sulfamoyl Substitutions: Diethyl (C₂H₅) and dimethyl (CH₃) groups on the sulfamoyl moiety influence lipophilicity. Substitutions with acetyl (Ac) or heterocycles (e.g., isoxazole) alter electronic properties. Acetyl groups may reduce basicity, while heterocycles can enhance target binding .
Bulky groups like tert-butyl () improve metabolic stability but may reduce aqueous solubility .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Data
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Biological Activity |
|---|---|---|---|
| This compound | 2.8 | 0.12 | Potential enzyme inhibitor (hypothetical) |
| 2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide | 1.9 | 0.45 | Antimicrobial (in vitro) |
| N-[4-(Acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide | 3.5 | 0.08 | Improved metabolic half-life |
| N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide | 3.2 | 0.10 | Moderate cytotoxicity in cancer cell lines |
Key Observations:
- Lipophilicity : Diethyl and tert-butyl substituents correlate with higher logP, favoring membrane permeability but risking solubility issues .
- Antimicrobial Activity : Chlorine-containing derivatives () show enhanced antimicrobial effects, aligning with sulfonamides' historical use .
- Enzyme Inhibition : Diethylsulfamoyl groups may optimize interactions with enzyme active sites due to balanced steric and electronic profiles .
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